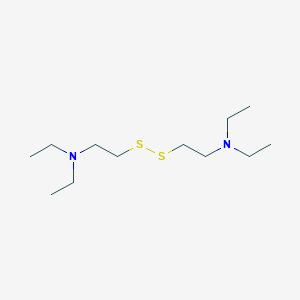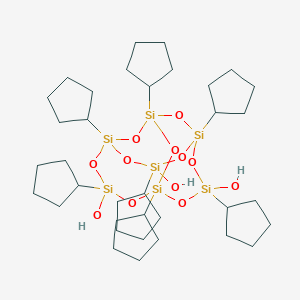
Poly(cyclopentylsilsesquioxane), silanol functional
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Poly(cyclopentylsilsesquioxane), silanol functional, also known as 1,3,5,7,9,11,14-HEPTACYCLOPENTYLTRICYCLO[7.3.3.1(5,11)]HEPTASILOXANE-ENDO-3,7,14-TRIOL, is an organosilicon compound . It has a molecular formula of C35H66O12Si7 and a molecular weight of 875.49 g/mol .
Molecular Structure Analysis
The molecular structure of Poly(cyclopentylsilsesquioxane), silanol functional is characterized by a backbone of alternating silicon and oxygen atoms . The structure of this compound is often expressed by abbreviated formulas .Chemical Reactions Analysis
Silanol-functional silicones are susceptible to condensation under both mild acid and base conditions . They are intermediates for most room temperature vulcanizable (RTV) silicones . The reactivity of silanol groups in these materials is highly dependent on the steric effects of the surrounding side chains and siloxane skeletons .Physical And Chemical Properties Analysis
The physical and chemical properties of Poly(cyclopentylsilsesquioxane), silanol functional are influenced by its molecular structure . The thermal stability and chemical reactivity of its silanol groups are highly dependent on the steric effects of the surrounding side chains and siloxane skeletons .Mécanisme D'action
The mechanism of action of Poly(cyclopentylsilsesquioxane), silanol functional involves the reactivity of its silanol groups. These groups are key structural units for controlling the molecular structure . The silanol groups can be readily converted into hydrosilanes, which can be modified by hydrosilylation with allyl-terminated poly(methyl methacrylate) .
Orientations Futures
Future research on Poly(cyclopentylsilsesquioxane), silanol functional could focus on controlling the steric effects around silanol groups in the intermediate oligomers. This could allow for modulation of the crosslink density of siloxane skeletons, potentially leading to the development of materials with improved properties . Another promising direction could be the use of corner-opened cage-silsesquioxane as a directional template for tripodal poly(methyl methacrylate) .
Propriétés
IUPAC Name |
1,3,5,7,9,11,14-heptacyclopentyl-3,7,14-trihydroxy-2,4,6,8,10,12,13,15,16-nonaoxa-1,3,5,7,9,11,14-heptasilatricyclo[7.3.3.15,11]hexadecane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H66O12Si7/c36-48(29-15-1-2-16-29)39-51(32-21-7-8-22-32)41-49(37,30-17-3-4-18-30)43-53(34-25-11-12-26-34)44-50(38,31-19-5-6-20-31)42-52(40-48,33-23-9-10-24-33)46-54(45-51,47-53)35-27-13-14-28-35/h29-38H,1-28H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPNNMSOKAULIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)[Si]2(O[Si]3(O[Si](O[Si]4(O[Si](O[Si](O2)(O[Si](O3)(O4)C5CCCC5)C6CCCC6)(C7CCCC7)O)C8CCCC8)(C9CCCC9)O)C1CCCC1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H66O12Si7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
875.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

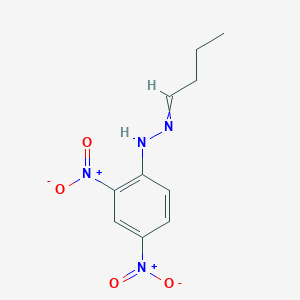

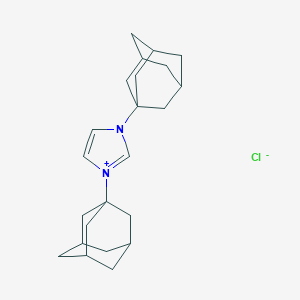

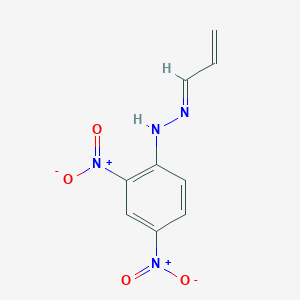

![N,N'-Bis[(S)-1-(tert-Butyldimethylsilyloxymethyl)propyl]ethanediamide](/img/structure/B143259.png)



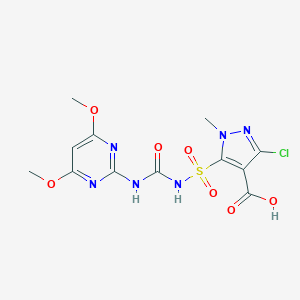
![N-[(E)-(3-Fluorophenyl)methylideneamino]-2,4-dinitroaniline](/img/structure/B143277.png)
